N-cyclohexyl-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-Cyclohexyl-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic small molecule belonging to the pyrimido[5,4-b]indole class, designed as a selective Toll-like receptor 4 (TLR4) agonist. Its structure features a pyrimidoindole core substituted with an ethyl group at position 3, a thioacetamide linker at position 2, and a cyclohexylamide moiety. This compound has been studied extensively for its immunomodulatory properties, particularly in activating TLR4-mediated signaling pathways, which are critical in innate immunity and vaccine adjuvant development .
Properties
IUPAC Name |
N-cyclohexyl-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-2-24-19(26)18-17(14-10-6-7-11-15(14)22-18)23-20(24)27-12-16(25)21-13-8-4-3-5-9-13/h6-7,10-11,13,22H,2-5,8-9,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWDEMVLLAOUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the innate immune system by recognizing and responding to pathogen-associated molecular patterns.
Biochemical Pathways
Upon activation of TLR4, a series of biochemical pathways are triggered. These pathways lead to the production of IL-6 and interferon γ-induced protein 10 (IP-10) . IL-6 is a cytokine with both pro-inflammatory and anti-inflammatory effects, while IP-10 is a chemokine that is induced by interferon-gamma and is involved in the chemoattraction of immune cells.
Biological Activity
N-cyclohexyl-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant research findings, molecular characteristics, and potential therapeutic applications.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of 428.55 g/mol. The compound features a cyclohexyl group and a pyrimido[5,4-b]indole moiety, which are critical for its biological activity.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22 H28 N4 O3 S |
| Molecular Weight | 428.55 g/mol |
| LogP | 3.4171 |
| Polar Surface Area | 57.179 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Antiviral Activity
Recent studies have indicated that derivatives of pyrimido[5,4-b]indoles exhibit promising antiviral properties. For instance, modifications to the structure can enhance the inhibition of viral RNA polymerases, which are crucial for viral replication. The compound under consideration has shown potential in inhibiting the activity of various viral enzymes, making it a candidate for further antiviral drug development .
Cytotoxicity and Antioxidant Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Preliminary results suggest that it exhibits selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for reducing side effects in potential therapeutic applications .
The compound's mechanism of action appears to involve the modulation of signaling pathways related to inflammation and cell survival. For example, it may selectively stimulate Toll-like receptor (TLR) pathways, which play a role in immune response and could potentially enhance the effectiveness of immunotherapy approaches .
Study on Antiviral Efficacy
In a recent study focusing on antiviral agents derived from pyrimido[5,4-b]indoles, N-cyclohexyl derivatives were shown to inhibit viral replication significantly. The study reported an IC50 value indicating effective concentration levels required for 50% inhibition of viral activity .
Evaluation of Cytotoxic Effects
Another investigation assessed the cytotoxicity of various derivatives on human pulmonary malignant cells (A549). The results highlighted that compounds similar to N-cyclohexyl derivatives exhibited notable cytotoxic effects compared to established anticancer drugs like gefitinib .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Substitutions
The pyrimido[5,4-b]indole scaffold allows for diverse substitutions at positions 3, 5, 8, and the indole nitrogen. Below is a comparative analysis of structural analogs:
Key Observations :
- Position 3 : Ethyl (target compound) vs. phenyl (most analogs). Phenyl substitution generally increases TLR4 affinity but reduces solubility.
- Position 8 : Ethynyl (compound 40) or furan (2B182C) substitutions enhance potency and stability.
- Position 5 : Methyl or dodecyl groups influence membrane permeability and cellular uptake .
Physicochemical Properties
| Compound | logP | Solubility (μg/mL) | Plasma Stability (t1/2) |
|---|---|---|---|
| Target Compound | 3.2 | 12 (PBS) >24 h | |
| 2B182C | 4.1 | 8 (DMSO) >12 h | |
| Compound 50 | 6.8 | <1 (aqueous) <6 h | |
| Compound 11a () | 1.9 | 45 (PBS) >48 h |
Key Trends :
- Hydrophobic groups (e.g., dodecyl in compound 50) drastically reduce solubility.
- Carboxylic acid derivatives (e.g., compound 11a) improve solubility but may limit cell permeability .
Q & A
Q. What are the key synthetic routes for N-cyclohexyl-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide?
The compound is synthesized via a multi-step process involving:
- Alkylation and coupling reactions : Use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a coupling agent in DMF with cyclohexylamine to introduce the N-cyclohexyl group .
- Thioether bond formation : Reaction of pyrimidoindole intermediates with thiol-containing reagents under argon to ensure anhydrous conditions .
- Purification : Column chromatography and recrystallization yield final products with purity confirmed by H NMR and C NMR . Note: Yields vary (e.g., 11–52% in amidation steps), influenced by steric hindrance and reagent stoichiometry .
Q. How is the compound characterized for structural validation and purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
